Taurohyodeoxycholic acid sodium salt

Description

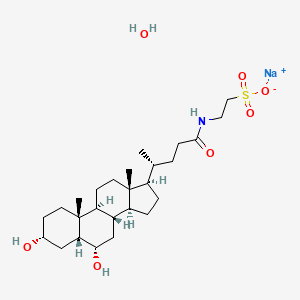

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H46NNaO7S |

|---|---|

Molecular Weight |

539.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |

InChI |

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 |

InChI Key |

MJKUJELEPWZEGU-IGEKTTBWSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways

Hepatic Synthesis Precursors and Pathways

The journey to forming taurohyodeoxycholic acid begins in the liver with the synthesis of its precursors, the primary bile acids, from cholesterol. wikipedia.org These initial molecules undergo a series of enzymatic reactions before being released into the intestine where further modification occurs.

Derivation from Primary Bile Acids: Cholic Acid Pathway

The synthesis of primary bile acids is a major pathway for cholesterol catabolism in the body. youtube.com In human hepatocytes, two main primary bile acids are synthesized from cholesterol: cholic acid and chenodeoxycholic acid. wikipedia.orgyoutube.com The classic pathway of synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this process. wikipedia.org This enzyme hydroxylates cholesterol at the 7th position, starting a cascade of reactions that ultimately produce cholic acid and chenodeoxycholic acid. youtube.com

While cholic acid is a foundational primary bile acid, the direct precursor to hyodeoxycholic acid (HDCA) in many species is hyocholic acid (HCA) or muricholic acid. nih.govresearchgate.net These are also synthesized in the liver from cholesterol, with some pathways involving the alternative CYP7B1-centered route. news-medical.net Before being secreted from the liver, these primary bile acids are conjugated with the amino acids taurine (B1682933) or glycine (B1666218), making them more water-soluble. wikipedia.orgbiorxiv.org

Conversion to Hyodeoxycholic Acid

Hyodeoxycholic acid (HDCA), the steroidal core of the titular compound, is classified as a secondary bile acid because it is primarily formed through the metabolic action of intestinal bacteria on primary bile acids. wikipedia.org While trace amounts may be produced in the liver in some species, its significant formation occurs in the gut. wikipedia.org

Research has identified specific intestinal bacteria capable of this conversion. For instance, a gram-positive rod, termed HDCA-1, isolated from rat intestinal microflora, can transform primary bile acids like hyocholic acid and various muricholic acids directly into hyodeoxycholic acid. nih.gov This biotransformation is complex, involving two key enzymatic reactions: the dehydroxylation of the 7-hydroxy group and the epimerization of the 6β-hydroxy group into a 6α-hydroxy group. nih.gov Time course studies have shown the transient formation of intermediates like 3α,6α-dihydroxy-7-oxo-5β-cholanoic acid during this process. nih.gov

Intestinal Microbial Biotransformation

The gastrointestinal tract harbors a vast and diverse microbial community that plays a critical role in bile acid metabolism. nih.govelsevier.es These microbes produce a suite of enzymes that modify the primary bile acids secreted from the liver, leading to a diverse pool of secondary bile acids. taconic.com

Role of Bile Salt Hydrolases (BSH)

The initial and pivotal step in the intestinal metabolism of bile acids is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes produced by gut bacteria. nih.govwikipedia.org These enzymes cleave the amide bond that links the bile acid's steroid core to its conjugated amino acid (taurine or glycine). biorxiv.orgnih.gov This deconjugation is essential, acting as a "gatekeeper" reaction because the subsequent modifying enzymes, such as dehydroxylases, typically act only on unconjugated bile acids. nih.govnih.govbiorxiv.org Therefore, BSH activity is a prerequisite for the formation of the secondary bile acid pool, including hyodeoxycholic acid. nih.gov

Role of 7-Dehydrogenase Enzymes

Following deconjugation, the bile acid core becomes a substrate for further modification. A central transformation is the removal of the hydroxyl group at the C-7 position, a process known as 7-dehydroxylation. nih.gov This multi-step pathway is responsible for converting primary bile acids into major secondary bile acids; for example, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is converted to lithocholic acid. wikipedia.orgnih.gov

Similarly, the conversion of hyocholic acid (a 3α,6α,7α-trihydroxy bile acid) to hyodeoxycholic acid (a 3α,6α-dihydroxy bile acid) involves the removal of the 7α-hydroxyl group. nih.govresearchgate.net This reaction is carried out by a consortium of gut bacteria, primarily from the Clostridium genus, which possess the necessary genes, often located in a bile acid-inducible (bai) operon. biorxiv.orgnih.gov

Formation of Secondary Bile Acid Conjugates

After hyodeoxycholic acid is formed by bacteria in the intestine, it participates in the enterohepatic circulation. pnas.org A significant portion of the secondary bile acids in the gut are reabsorbed, primarily in the colon, and enter the portal vein, which transports them back to the liver. elsevier.esnih.gov

In the liver, hepatocytes take up the returning hyodeoxycholic acid. Here, it undergoes a second conjugation event. The liver enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) conjugates hyodeoxycholic acid with the amino acid taurine. wikipedia.orgmedex.com.bd This reaction forms taurohyodeoxycholic acid, which is then secreted into the bile as its water-soluble sodium salt, completing the metabolic cycle. nih.govcaymanchem.com

Data Tables

Table 1: Key Enzymes in Taurohyodeoxycholic Acid Metabolism

| Enzyme | Location | Function |

|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Liver (Hepatocytes) | Initiates the classic pathway of primary bile acid synthesis from cholesterol. wikipedia.org |

| Bile Salt Hydrolase (BSH) | Intestine (Gut Microbiota) | Deconjugates primary bile acids, removing the taurine or glycine group. nih.govnih.gov |

| 7α-dehydroxylase enzyme complex (from bai operon) | Intestine (Gut Microbiota) | Removes the 7-hydroxyl group from primary bile acids to form secondary bile acids. nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation | Type |

|---|---|---|

| Taurohyodeoxycholic acid | THDCA | Conjugated Secondary Bile Acid |

| Hyodeoxycholic acid | HDCA | Secondary Bile Acid |

| Cholic acid | CA | Primary Bile Acid |

| Chenodeoxycholic acid | CDCA | Primary Bile Acid |

| Hyocholic acid | HCA | Primary Bile Acid |

| Muricholic acid | MCA | Primary Bile Acid |

| Deoxycholic acid | DCA | Secondary Bile Acid |

| Lithocholic acid | LCA | Secondary Bile Acid |

| Taurine | - | Amino Acid |

| Glycine | - | Amino Acid |

Enterohepatic Circulation Dynamics and Regulation

The enterohepatic circulation is a vital process for the conservation of the body's bile acid pool, involving secretion from the liver into the bile, passage into the intestine, and subsequent reabsorption and return to the liver via the portal circulation. nih.govbiologists.comyoutube.com Approximately 95% of bile acids secreted into the intestine are reabsorbed and returned to the liver. youtube.com This efficient recycling is mediated by a series of specialized transport proteins located on the membranes of liver cells (hepatocytes) and intestinal cells (enterocytes). researchgate.net The dynamics of this circulation for a specific bile acid like taurohyodeoxycholic acid are governed by the efficiency of its uptake from the portal blood into hepatocytes and its subsequent secretion into the bile canaliculi.

The initial step in the hepatic clearance of bile acids from the portal circulation is their transport across the basolateral (sinusoidal) membrane of hepatocytes. This process is mediated by both sodium-dependent and sodium-independent transport systems. biologists.com

The primary mechanism for the uptake of conjugated bile acids from the portal blood into hepatocytes is mediated by the Na+/taurocholate cotransporting polypeptide (NTCP), which is encoded by the SLC10A1 gene. solvobiotech.commdpi.com This transporter utilizes the electrochemical sodium gradient to drive bile acid uptake into the liver cells. biologists.com NTCP is responsible for over 80% of conjugated bile acid uptake into human hepatocytes. frontiersin.org

While direct kinetic studies on the transport of taurohyodeoxycholic acid by NTCP are not extensively documented, its structural characteristics as a taurine-conjugated bile acid make it a highly probable substrate for this transporter. NTCP efficiently transports other conjugated bile acids, such as taurocholate and taurochenodeoxycholate. solvobiotech.com In cases of NTCP deficiency, the clearance of bile acids from the plasma is significantly impaired, highlighting its crucial role. nih.gov The affinity of various bile acids for NTCP can differ, influencing their individual rates of hepatic uptake.

Table 1: Kinetic Parameters of Bile Acid Uptake by Hepatic Transporters

This table presents Michaelis-Menten constant (Km) values for the uptake of various bile acids by hepatic transport proteins. A lower Km value indicates a higher affinity of the transporter for the substrate.

| Transporter | Substrate | Species | Km (µM) | Reference |

|---|---|---|---|---|

| NTCP | Taurocholate | Rat | 19 | frontiersin.org |

| MRP2 | Taurolithocholate Sulfate | Rat | 3.9 | nih.gov |

| MRP2 | Taurochenodeoxycholate Sulfate | Rat | 8.8 | nih.gov |

| MRP2 | Tauroursodeoxycholate | Human | 127 | nih.gov |

| BSEP | Taurocholate | Human | 7.5 | nih.gov |

In addition to the sodium-dependent pathway, hepatocytes also express sodium-independent organic anion transporting polypeptides (OATPs) on their basolateral membrane. These transporters, such as OATP1B1 and OATP1B3 in humans, contribute to the uptake of a wide range of compounds, including bile acids. biologists.comnih.gov Generally, OATPs are considered to play a more significant role in the uptake of unconjugated bile acids and other large organic anions. nih.gov However, they also facilitate the transport of conjugated bile acids. nih.gov

The specific role of OATPs in the transport of taurohyodeoxycholic acid has not been fully elucidated. Studies on rodent orthologs like Oatp1a4 have shown minimal transport of taurocholate, but a role in secondary bile acid metabolism has been suggested. nih.gov In humans, OATP1B3 has been identified as a significant transporter for the hepatic uptake of conjugated bile acids and can partially compensate for a lack of NTCP function. nih.gov Given that THDCA is a hydrophilic conjugated bile acid, it is plausible that it is a substrate for one or more OATP isoforms, although likely with a lower affinity compared to NTCP.

Following uptake into the hepatocyte, bile acids are transported across the canalicular membrane into the bile, which is the rate-limiting step in bile formation. researchgate.net This secretion is an active process driven by ATP-binding cassette (ABC) transporters.

The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is the principal transporter responsible for the secretion of monovalent bile salts from the hepatocyte into the bile canaliculus. solvobiotech.comnih.gov This ATP-dependent pump is crucial for generating bile flow. BSEP exhibits a high affinity for common taurine- and glycine-conjugated bile acids like taurochenodeoxycholate and taurocholate. solvobiotech.com

As a monovalent, taurine-conjugated bile acid, taurohyodeoxycholic acid is an expected substrate for BSEP. The secretion of THDCA into bile contributes to the osmotic gradient that drives bile flow. Studies have shown that infusion of THDCA stimulates biliary lipid secretion, a process closely linked to BSEP activity. nih.gov Mutations in the ABCB11 gene that impair BSEP function lead to severe cholestatic liver diseases, underscoring its essential role in bile acid transport. gallmet.hu

The Multidrug Resistance Protein 2 (MRP2), encoded by the ABCC2 gene, is another ABC transporter located on the canalicular membrane of hepatocytes. mdpi.comnih.gov MRP2 primarily mediates the biliary excretion of a wide array of organic anions, particularly conjugated bilirubin (B190676) and drug metabolites. solvobiotech.com Its role in the transport of bile acids is generally considered to be more specific, with a preference for dianionic (e.g., sulfated or glucuronidated) bile acid conjugates. nih.govgallmet.hu

While MRP2 does not significantly transport common monovalent bile acids like taurocholate, it has been shown to transport other bile acids such as tauroursodeoxycholate. nih.gov The transport of one substrate by MRP2 can also be stimulated by the presence of another, indicating complex interactions at the transporter level. nih.gov It is therefore possible that taurohyodeoxycholic acid is a weak substrate for MRP2 or that it modulates the transport of other MRP2 substrates. However, its primary route of biliary excretion is expected to be via BSEP.

Intestinal Reabsorption and Efflux Transporters

The intestinal reabsorption of bile acids is a critical component of their enterohepatic circulation, ensuring their efficient recycling. This process is primarily mediated by a series of specialized transporters located in the enterocytes of the small intestine. For conjugated bile acids such as Taurohyodeoxycholic acid sodium salt, this transport is an active process involving both uptake and efflux carriers.

Once inside the enterocyte, bile acids are shuttled across the cell. The subsequent step involves their export from the basolateral membrane of the enterocyte into the portal circulation. This efflux is primarily mediated by the heteromeric organic solute transporter, OSTα-OSTβ . This transporter is essential for the basolateral export of bile acids from the intestine. Studies in Ostα-deficient mice have demonstrated a significant reduction in the trans-ileal transport of taurocholate, underscoring the critical role of OSTα-OSTβ in the intestinal absorption of conjugated bile acids. Given its broad substrate specificity for bile acids, it is anticipated that OSTα-OSTβ is also responsible for the basolateral efflux of Taurohyodeoxycholic acid.

The coordinated action of these transporters ensures the efficient reabsorption of Taurohyodeoxycholic acid from the intestinal lumen into the portal circulation, while also providing a mechanism for its potential efflux back into the gut.

Interactive Data Table: Key Intestinal Transporters for Bile Acids

| Transporter | Location in Enterocyte | Function | Likely Substrate Status for Taurohyodeoxycholic acid |

| ASBT (SLC10A2) | Apical (Brush Border) Membrane | Sodium-dependent uptake from intestinal lumen | Substrate |

| OSTα-OSTβ | Basolateral Membrane | Efflux into portal circulation | Substrate |

| MRP2 (ABCC2) | Apical (Brush Border) Membrane | Efflux back into intestinal lumen | Substrate |

Physiological Roles and Systemic Biological Signaling

Regulation of Bile Flow and Biliary Secretion

Promotion of Phospholipid Secretion

A distinctive feature of THDCA is its potent stimulation of phospholipid secretion, particularly lecithin (B1663433). nih.gov In human studies, THDCA infusion resulted in a higher biliary concentration of phospholipids (B1166683) compared to both basal levels and infusion with TUDCA. nih.gov The secretory ratio between phospholipids and cholesterol was significantly higher after THDCA infusion (3.88 micromol/micromol) compared to TUDCA (3.09 micromol/micromol). nih.gov Furthermore, biliary enrichment with THDCA showed a positive correlation with the concentration percentage of phospholipids. nih.gov This effect is so pronounced that THDCA is considered to promote a biliary lecithin secretion greater than what would be expected from simple physicochemical predictions. nih.gov This suggests a specific mechanism for enhancing phospholipid output, potentially involving the recruitment of vesicles and lamellar bodies within and around bile canaliculi. nih.gov

Impact on Cholesterol Solubilization Mechanisms

Bile acids are essential for the emulsification and solubilization of fats, including cholesterol, in the aqueous environment of bile and the small intestine. drugbank.comavantiresearch.comwikipedia.orgyoutube.com THDCA participates in this process by forming mixed micelles with phospholipids and cholesterol, which is a primary mechanism for keeping cholesterol in solution and preventing its precipitation, which can lead to gallstones. nih.govyoutube.comyoutube.com Studies have shown that in bile enriched with THDCA, a significant portion of cholesterol (80% to 90%) is transported in non-micellar aggregates. nih.gov While THDCA stimulates a high output of cholesterol, its even greater stimulation of phospholipid secretion results in a high phospholipid-to-cholesterol ratio, which is favorable for maintaining cholesterol solubility. nih.gov

Comparative Effects of THDCA and TUDCA on Biliary Secretion

| Parameter | Taurohyodeoxycholic acid (THDCA) | Tauroursodeoxycholic acid (TUDCA) | Reference |

|---|---|---|---|

| Cholesterol Secretion (micromol/micromol of bile acid) | 0.098 | 0.061 | nih.gov |

| Phospholipid Secretion (micromol/micromol of bile acid) | 0.451 | 0.275 | nih.gov |

| Phospholipid/Cholesterol Secretory Ratio (micromol/micromol) | 3.88 | 3.09 | nih.gov |

| Biliary Phospholipid Concentration (mM/l) after infusion | 4.12 +/- 1.23 | 3.14 +/- 0.98 | nih.gov |

| Biliary Cholesterol Concentration (mM/l) after infusion | 1.89 +/- 0.63 | 0.85 +/- 0.08 | nih.gov |

Modulatory Effects on Host Metabolism

Beyond their role in digestion, bile acids are now recognized as systemic signaling molecules that regulate metabolism. nih.gov They exert their effects by activating nuclear receptors, such as the Farnesoid X receptor (FXR), and G-protein coupled receptors, which in turn control the expression of genes involved in lipid and glucose homeostasis. nih.govnih.gov

Contributions to Lipid Homeostasis Regulation

THDCA and its precursor, HDCA, contribute to the intricate regulation of lipid balance. Bile acids, in general, are the end products of cholesterol metabolism and their synthesis is a key route for cholesterol elimination. youtube.comnih.gov The activation of FXR by bile acids is a central mechanism in controlling lipid metabolism. nih.govnih.gov Hyodeoxycholic acid has been identified as a ligand for both Liver X receptor α (LXRα) and GPBAR1 (a G-protein coupled bile acid receptor), both of which are crucial in regulating lipid homeostasis. nih.gov Activation of these receptors can influence the synthesis, transport, and disposal of lipids. Taurine (B1682933), a conjugate of THDCA, has also been shown to ameliorate lipid metabolism and reduce adipogenesis-related markers. researchgate.net

Influence on Glucose Metabolism Pathways

Bile acids are increasingly implicated in the regulation of glucose homeostasis. nih.gov Their signaling can influence glucose metabolism through several mechanisms, including the activation of FXR and TGR5 (GPBAR1). nih.govnih.gov Activation of FXR by bile acids, for instance, has been shown to regulate various aspects of glucose metabolism. nih.gov The taurine component of THDCA also plays a significant role. Taurine can exert effects on glucose homeostasis by influencing β-cell insulin (B600854) secretion and by interfering with insulin signaling pathways and post-receptor events. isciii.es Studies in diabetic animal models have shown that taurine can alleviate hyperglycemia by improving hepatic glucose metabolism, including the upregulation of glucose uptake and the recovery of hepatic glycogen (B147801) content. mdpi.com Long-term supplementation with another taurine-conjugated bile acid, taurocholic acid, has been demonstrated to improve glucose metabolism. nih.gov

Energy Homeostasis Modulation

Taurohyodeoxycholic acid sodium salt (THDCA), as a member of the bile acid family, is emerging as a significant signaling molecule in the regulation of systemic energy homeostasis. Its influence extends beyond the traditional role of dietary lipid emulsification. Research has highlighted that the precursor to THDCA, hyodeoxycholic acid (HDCA), and its related species, play a role in maintaining glucose balance.

Furthermore, THDCA directly influences lipid metabolism. In human studies, THDCA has been observed to stimulate a greater secretion of cholesterol and phospholipids into the bile compared to other bile acids like tauroursodeoxycholic acid. nih.gov This modulation of biliary lipid secretion is a key component of its physiological function and contributes to its role within the broader network of energy homeostasis.

Research Findings on THDCA Precursor and Energy Homeostasis

| Compound/Family | Key Receptors Involved | Observed Effect | Reference |

|---|---|---|---|

| Hyocholic Acid (HCA) Species | TGR5 (activation), FXR (inhibition) | Improved glucose homeostasis and GLP-1 secretion in diabetic mouse models. | nih.gov |

| Taurohyodeoxycholic acid (THDCA) | Not Specified | Stimulates greater biliary cholesterol and phospholipid secretion compared to TUDCA. | nih.gov |

Interaction with Ion Channels

Recent investigations have uncovered the direct interaction of THDCA with specific ion channels, identifying it as a regulatory effector, particularly for the epithelial Na+ channel (ENaC).

Regulation of Epithelial Na+ Channel (ENaC) Function

The epithelial Na+ channel (ENaC) is critical for maintaining salt and water balance in various tissues, including the kidneys and colon. nih.gov Scientific evidence demonstrates that THDCA directly regulates ENaC function. Specifically, studies on native tissues from the mouse distal nephron and distal colon have shown that taurohyodeoxycholic acid (referred to as t-HDCA in the study) inhibits ENaC activity. nih.govnih.gov This finding establishes THDCA as a direct modulator of this key ion channel, influencing the transport of sodium ions across epithelial membranes. This regulatory role may have significant physiological implications, as the modulation of ENaC in organs like the kidney is fundamental to whole-body fluid and electrolyte homeostasis. nih.gov

Allosteric Modulation of Channel Activity

The mechanism by which THDCA inhibits ENaC appears to be more complex than simple channel blockage. Research into the kinetics of this interaction suggests an allosteric mechanism. nih.gov Allosteric modulators bind to a site on a protein that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. nih.gov In the case of THDCA and ENaC, the data indicate that bile acids act as regulatory effectors that bind to one or more sites on the channel to influence its open probability (Pₒ), rather than physically obstructing the pore. nih.govnih.gov This mode of action allows for nuanced control of the channel's function.

Identification of Channel Binding Sites

Efforts to identify the specific locations where bile acids interact with ENaC have yielded significant insights. Using photoaffinity labeling techniques with a deoxycholic acid derivative, researchers have found evidence for direct and specific binding to both the β (beta) and γ (gamma) subunits of the ENaC protein. nih.govnih.gov

Interestingly, the regulatory action is not limited to these subunits. Functional experiments revealed that the α (alpha) subunit alone is sufficient for regulation by certain bile acids. nih.govnih.gov Furthermore, the observation that the regulation by some bile acids is voltage-sensitive suggests that at least one binding site may be located within the channel's transmembrane domain, in close association with the pore-forming helices. nih.govnih.gov These findings collectively provide strong evidence that bile acids, including THDCA, regulate ENaC by binding to multiple distinct sites across different subunits of the channel. nih.gov

Summary of THDCA Interaction with ENaC

| Aspect of Interaction | Key Finding | Reference |

|---|---|---|

| Regulation | Inhibits ENaC function in native mouse kidney and colon tissues. | nih.govnih.gov |

| Mechanism | Inhibition kinetics suggest an allosteric mechanism, modulating the channel's open probability. | nih.gov |

| Binding Sites | Photoaffinity labeling shows binding to β and γ subunits; functional studies also implicate the α subunit. | nih.govnih.gov |

Cellular and Molecular Mechanisms of Action

Nuclear Receptor Activation and Signaling

THDCA, like other bile acids, is a signaling molecule that can modulate the activity of several nuclear receptors, which are key regulators of metabolic and inflammatory pathways.

The Farnesoid X Receptor (FXR) is a critical nuclear receptor that functions as a primary sensor for bile acids, playing a central role in maintaining bile acid homeostasis. nih.govmdpi.com Upon activation by bile acids, FXR regulates the expression of genes involved in their synthesis, transport, and metabolism. nih.govmdpi.com While direct studies on the specific interaction between THDCA and FXR are limited, the general mechanism of FXR activation by bile acids is well-established. Bile acids bind to the ligand-binding domain of FXR, leading to a conformational change that recruits coactivator proteins and initiates the transcription of target genes. drugbank.com

FXR activation leads to the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov Furthermore, FXR induces the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile. nih.gov Deoxycholic acid (DCA), another secondary bile acid, has been shown to activate FXR and subsequently increase the expression of intestinal metaplasia genes. nih.gov Given that THDCA is a conjugated bile acid, it is plausible that it participates in the complex feedback regulation of bile acid metabolism through the FXR signaling pathway.

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by various bile acids. nih.govnih.gov Activation of TGR5 by bile acid ligands leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.com This, in turn, activates Protein Kinase A (PKA) and downstream signaling cascades that are involved in energy homeostasis, inflammation, and glucose metabolism. nih.gov

Several bile acids are known agonists of TGR5, with lithocholic acid (LCA) being one of the most potent. nih.gov Studies have shown that other taurine-conjugated bile acids, such as tauroursodeoxycholic acid (TUDCA), can exert their effects through TGR5. arvojournals.org For instance, the protective effects of TUDCA in ameliorating endoplasmic reticulum stress-associated permeability in human retinal endothelial cells are mediated through TGR5. arvojournals.org Given the structural similarity and the known functions of its parent compound, hyodeoxycholic acid, it is highly probable that THDCA also functions as a TGR5 agonist, contributing to its physiological effects.

| Receptor | Ligand | Cellular Response |

| TGR5 | Taurohyodeoxycholic acid (presumed) | Increased intracellular cAMP, PKA activation |

| TGR5 | Lithocholic acid | Potent activation |

| TGR5 | Taurolithocholic acid | Activation, reduced inflammatory cytokine expression |

The Liver X Receptor Alpha (LXRα) is a nuclear receptor that plays a key role in the regulation of cholesterol, fatty acid, and glucose metabolism. While direct evidence for the activation of LXRα by THDCA is not extensively documented, studies have suggested that certain 6α-hydroxylated bile acids, a category to which THDCA belongs, can act as receptor-specific activators of LXRα. The activation of LXRα can influence the expression of genes involved in lipid metabolism, including those related to fatty acid synthesis. nih.gov

The Pregnane X Receptor (PXR) is a nuclear receptor that is activated by a wide range of endogenous and xenobiotic compounds, including some bile acids. nih.govnih.gov PXR plays a crucial role in the detoxification and elimination of potentially harmful substances by regulating the expression of drug-metabolizing enzymes and transporters. nih.govnih.gov While some bile acids, such as lithocholic acid, are known to activate PXR, the specific interaction between THDCA and PXR has not been well-characterized. nih.gov The activation of PXR by bile salts appears to be conserved across different vertebrate species, suggesting a fundamental role for this receptor in bile acid signaling and detoxification. nih.gov

The Vitamin D Receptor (VDR) is a nuclear receptor that is activated by the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3. nih.govnih.gov In addition to its classical role in calcium homeostasis, VDR has been shown to be activated by certain bile acids, such as lithocholic acid. nih.gov This interaction suggests a potential cross-talk between bile acid and vitamin D signaling pathways. The activation of VDR can influence a variety of cellular processes, including cell proliferation and differentiation. At present, there is a lack of direct scientific evidence demonstrating the activation of VDR by THDCA.

Cellular Stress Response Modulation

THDCA has been shown to exert protective effects against cellular stress, particularly endoplasmic reticulum (ER) stress and oxidative stress.

Research on the structurally similar bile acid, tauroursodeoxycholic acid (TUDCA), provides significant insight into these mechanisms. TUDCA is a well-documented inhibitor of ER stress and can modulate the unfolded protein response (UPR), a cellular signaling pathway activated by the accumulation of unfolded or misfolded proteins in the ER. nih.govnih.gov TUDCA has been shown to prevent the aggregation of stress-induced proteins and to activate PERK, a key sensor of the UPR. nih.gov It can also inhibit ER stress by inactivating glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov

Furthermore, TUDCA has been demonstrated to mitigate oxidative stress. nih.gov In high salt-stimulated osteoblasts, TUDCA was found to obstruct viability loss and oxidative stress by modulating NADPH oxidase 1 (NOX1) through the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) pathway. nih.gov

Consistent with these findings for TUDCA, THDCA has been reported to reduce myeloperoxidase activity and the expression of the pro-inflammatory cytokines TNF-α and IL-6 in a mouse model of ulcerative colitis, effects that are closely linked to the modulation of cellular stress and inflammatory responses. caymanchem.combiomol.comlabchem.com.my

| Cellular Stress Pathway | Effect of Structurally Similar Bile Acids (e.g., TUDCA) |

| Endoplasmic Reticulum (ER) Stress | Inhibition of protein aggregation, activation of PERK, inactivation of GSK-3β |

| Unfolded Protein Response (UPR) | Modulation of UPR signaling pathways |

| Oxidative Stress | Reduction of reactive oxygen species (ROS) production, modulation of NOX1 |

Regulation of Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions in its function lead to ER stress, which can trigger cell death. While direct studies on THDCA's role in ER stress are limited, extensive research on the analogous bile acid, Tauroursodeoxycholic acid (TUDCA), provides a potential framework for its action. TUDCA is a well-established inhibitor of ER stress. sigmaaldrich.com It has been shown to reduce the activation of key proteins in the unfolded protein response (UPR), the signaling pathway that manages ER stress. These proteins include GRP78, PERK, eIF2α, and ATF4. By inhibiting the dissociation of the chaperone protein GRP78 from the stress sensor PERK, TUDCA can prevent the downstream cascade that leads to ER stress-mediated cell death.

Inhibition of Caspase-12 Activation

Caspase-12 is an enzyme specifically implicated in apoptosis initiated by ER stress. Its activation is a key step in committing a cell to this death pathway. The closely related bile acid, TUDCA, has been demonstrated to inhibit the activation of caspase-12. By preventing the processing of procaspase-12, TUDCA blocks a critical signal for ER-mediated apoptosis. This inhibition of caspase-12 is a significant part of TUDCA's anti-apoptotic effects.

Mechanisms of Cellular Protection

Direct evidence demonstrates a cellular protective role for THDCA, particularly in the liver. Studies in rats have shown that co-administration of THDCA can prevent the hepatotoxicity induced by the more hydrophobic bile acid, taurochenodeoxycholic acid (TCDCA). caymanchem.combiomol.com The protective mechanism involves the stimulation of bile flow and an increase in the biliary secretion of both bile acids and phospholipids (B1166683). caymanchem.combiomol.com This action helps to mitigate the cholestatic and damaging effects of toxic bile acid accumulation in the liver.

Immunomodulatory and Anti-Inflammatory Actions

THDCA exhibits significant anti-inflammatory and immunomodulatory properties, which have been demonstrated in preclinical models of inflammatory bowel disease.

Reduction of Myeloperoxidase Activity

Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils, and its activity is a widely used marker for neutrophil infiltration and inflammation in tissues. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), treatment with THDCA was shown to significantly decrease colonic MPO activity. nih.gov This reduction indicates an attenuation of the inflammatory response and leukocyte accumulation in the colon. nih.gov

Suppression of Pro-Inflammatory Cytokine Expression (TNF-α, IL-6)

Pro-inflammatory cytokines are key signaling molecules that drive and amplify inflammatory responses. Research has shown that THDCA can effectively suppress the production of two major pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In the same TNBS-induced colitis model, administration of THDCA led to a significant decrease in the serum levels of both TNF-α and IL-6. nih.gov This suppression of key cytokines is a central component of its anti-inflammatory effect. caymanchem.combiomol.comnih.gov

Gene Expression Regulation

The biological effects of THDCA are mediated, in part, by its ability to regulate the expression of specific genes. This regulation extends to genes involved in the inflammatory cascade. A key finding is the ability of THDCA to downregulate the expression of cyclooxygenase-2 (COX-2) in colonic tissue during experimentally induced colitis. nih.gov COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins. The demonstrated suppression of TNF-α and IL-6 levels also reflects the regulation of gene expression, as the production of these proteins is controlled at the genetic level. nih.gov

Data Tables

Table 1: Effect of Taurohyodeoxycholic Acid (THDCA) on Inflammatory Markers in a TNBS-Induced Colitis Model in Mice

| Marker | Effect of THDCA Treatment | Reference |

| Myeloperoxidase (MPO) Activity | Significantly Decreased | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Decreased | nih.gov |

| Interleukin-6 (IL-6) | Significantly Decreased | nih.gov |

| Cyclooxygenase-2 (COX-2) Expression | Decreased | nih.gov |

Transcriptional Control of Metabolic Enzymes

The transcriptional regulation of metabolic enzymes by Taurohyodeoxycholic acid is principally mediated through its interaction with nuclear receptors, which act as ligand-activated transcription factors. The unconjugated form, Hyodeoxycholic acid (HDCA), to which THDCA can be metabolized, has been identified as an agonist for both the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). oup.comnih.gov These interactions are central to its ability to influence the expression of a suite of genes controlling metabolic homeostasis.

Activation of the Farnesoid X Receptor (FXR) by bile acids is a cornerstone of the negative feedback regulation of bile acid synthesis. researchgate.netmdpi.com HDCA has been shown to activate FXR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. A key target of FXR activation is the Small Heterodimer Partner (SHP), a transcriptional repressor. The induction of SHP by FXR leads to the downstream inhibition of several other transcription factors, including Hepatocyte Nuclear Factor 4α (HNF4α), which is essential for the expression of CYP7A1. nih.gov

The Pregnane X Receptor (PXR) is another critical nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the detoxification and metabolism of foreign compounds and some endogenous molecules, including bile acids. nih.gov Both THDCA and its unconjugated form, HDCA, have been identified as ligands for PXR. oup.com Upon activation by a ligand such as THDCA, PXR forms a heterodimer with RXR and binds to PXR response elements (PXREs) in the promoter regions of its target genes. A primary target of PXR activation is the induction of cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of a wide array of substrates, including certain bile acids. nih.govmdpi.com

The activation of these nuclear receptors by THDCA initiates a cascade of transcriptional events that collectively modulate metabolic pathways. The following table summarizes the key nuclear receptor interactions of THDCA and its unconjugated form, HDCA.

| Compound | Nuclear Receptor | Effect | Implication for Transcriptional Control |

| Hyodeoxycholic acid (HDCA) | Farnesoid X Receptor (FXR) | Agonist | Mediates feedback inhibition of bile acid synthesis. |

| Taurohyodeoxycholic acid (THDCA) | Pregnane X Receptor (PXR) | Ligand | Induces expression of detoxification enzymes. |

| Hyodeoxycholic acid (HDCA) | Pregnane X Receptor (PXR) | Agonist | Induces expression of detoxification enzymes. |

Impact on Bile Acid Synthesis Genes (e.g., CYP7A1, CYP3A)

The interaction of Taurohyodeoxycholic acid sodium salt with nuclear receptors has a direct and significant impact on the expression of key genes involved in bile acid synthesis and metabolism, most notably CYP7A1 and CYP3A.

Impact on CYP7A1

CYP7A1 (Cholesterol 7α-hydroxylase) is the rate-limiting enzyme in the classical, or neutral, pathway of bile acid synthesis, which is responsible for the conversion of cholesterol into primary bile acids. nih.govnih.gov The expression of CYP7A1 is tightly regulated by a negative feedback mechanism mediated by bile acids through the FXR/SHP pathway. researchgate.net

Given that the unconjugated form of THDCA, Hyodeoxycholic acid (HDCA), is an FXR agonist, it is understood that THDCA contributes to the suppression of CYP7A1 transcription. oup.com By activating FXR, THDCA initiates the signaling cascade that leads to the inhibition of HNF4α's ability to promote CYP7A1 gene expression. nih.gov This results in a decrease in the synthesis of new bile acids, a crucial mechanism for maintaining bile acid homeostasis and preventing their accumulation to toxic levels.

Interestingly, the taurine (B1682933) component of THDCA has been shown in some in vitro studies to have an enhancing effect on CYP7A1 mRNA expression. nih.gov However, the dominant regulatory effect of the intact Taurohyodeoxycholic acid molecule within the physiological context of the enterohepatic circulation is believed to be the suppression of CYP7A1 via the FXR-mediated pathway, driven by its bile acid structure.

Impact on CYP3A

The CYP3A subfamily of cytochrome P450 enzymes, particularly CYP3A4 in humans, plays a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govnih.gov CYP3A4 is involved in the hydroxylation of certain bile acids, which can facilitate their detoxification and elimination. nih.gov

The expression of CYP3A4 is primarily regulated by the Pregnane X Receptor (PXR). mdpi.com As Taurohyodeoxycholic acid and its unconjugated form are ligands for PXR, they are capable of inducing the transcription of the CYP3A4 gene. oup.com The activation of PXR by THDCA leads to the recruitment of coactivators and the subsequent upregulation of CYP3A4 mRNA and protein levels. This induction of CYP3A4 enhances the metabolic capacity of the liver to hydroxylate potentially toxic bile acids, thereby contributing to their detoxification.

The following table summarizes the observed and inferred effects of Taurohyodeoxycholic acid on the expression of these key bile acid synthesis and metabolism genes.

| Gene | Enzyme Product | Regulatory Nuclear Receptor | Effect of Taurohyodeoxycholic acid (via HDCA) | Consequence |

| CYP7A1 | Cholesterol 7α-hydroxylase | Farnesoid X Receptor (FXR) | Transcriptional Repression | Decreased de novo bile acid synthesis. |

| CYP3A4 | Cytochrome P450 3A4 | Pregnane X Receptor (PXR) | Transcriptional Induction | Increased metabolism and detoxification of bile acids and other xenobiotics. |

Interactions with the Gut Microbiota

Microbial Metabolism and Stability of Taurohyodeoxycholic Acid

Upon entering the intestinal tract, taurohyodeoxycholic acid sodium salt encounters a dense and metabolically active microbial ecosystem. The stability of THDCA is largely dictated by the enzymatic activities of these resident bacteria. The primary metabolic transformation that conjugated bile acids like THDCA undergo is deconjugation, a process catalyzed by bile salt hydrolases (BSHs). nih.gov This enzymatic cleavage of the amide bond linking the hyodeoxycholic acid steroid core to the amino acid taurine (B1682933) is a critical first step in its intestinal metabolism. nih.gov The amide bond is notably resistant to host pancreatic enzymes, making microbial BSH activity essential for this transformation. nih.gov

A diverse range of gut bacteria, including species from the genera Bacteroides, Clostridium, and Lactobacillus, are known to produce BSHs. nih.gov The deconjugation of THDCA yields two products: the unconjugated bile acid, hyodeoxycholic acid (HDCA), and free taurine.

Following deconjugation, the sterol nucleus of HDCA becomes a substrate for further microbial modifications. A key group of enzymes involved in this process are the hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the oxidation and epimerization of the hydroxyl groups on the bile acid structure. nih.gov For instance, studies on the biotransformation of the structurally similar tauroursodeoxycholic acid (TUDCA) have identified microbial 7α-HSDH and 7β-HSDH as crucial enzymes in its metabolism. nih.govresearchgate.net It is highly probable that analogous enzymatic processes, carried out by various gut microbes, are responsible for the transformation of HDCA into a variety of other secondary bile acids.

| Enzyme | Function in Bile Acid Metabolism | Bacterial Genera |

| Bile Salt Hydrolase (BSH) | Deconjugation of taurine from THDCA | Bacteroides, Clostridium, Lactobacillus |

| Hydroxysteroid Dehydrogenases (HSDHs) | Oxidation and epimerization of hydroxyl groups | Bacteroides, Clostridium, Eubacterium |

Impact on Gut Microbial Composition and Diversity

Bile acids, including THDCA, are not merely passive substrates for microbial enzymes; they actively shape the composition and diversity of the gut microbiota. nih.gov Their detergent-like properties can disrupt bacterial cell membranes, thus exerting a selective pressure on the microbial community. nih.gov Bacteria that can tolerate and metabolize bile acids are more likely to thrive.

The introduction of taurine-conjugated bile acids can specifically enrich for certain bacterial populations. For example, the release of taurine from THDCA can serve as a substrate for taurine-respiring bacteria like Bilophila wadsworthia, potentially increasing its abundance. nih.govresearchgate.net

Furthermore, studies on the unconjugated form, hyodeoxycholic acid, have demonstrated its capacity to modulate the gut microbiome. In a rat model of metabolic syndrome, HDCA treatment was shown to increase the abundance of beneficial bacteria such as Lactobacillus and decrease the prevalence of potentially harmful bacteria like Enterococcus and Bacteroides. nih.gov While the taurine conjugation of THDCA may alter its specific effects, these findings suggest that the hyodeoxycholic acid moiety plays a significant role in influencing microbial populations.

Reciprocal Regulation within the Bile Acid-Gut Microbiota Axis

Microbiota-Mediated Bile Acid Diversification

The gut microbiota is a vast biochemical factory that greatly expands the diversity of bile acids beyond what the host can produce. researchgate.net The metabolism of THDCA is a prime example of this diversification. The initial deconjugation by BSH-producing bacteria is followed by a cascade of potential modifications to the resulting HDCA molecule. nih.gov

Hydroxysteroid dehydrogenases present in various bacterial species can catalyze reactions at the different hydroxyl positions of the steroid nucleus, leading to the formation of a range of iso- and oxo-bile acids. nih.gov This microbial "re-sculpting" of the original THDCA molecule results in a diverse array of secondary bile acids, each with potentially unique signaling properties and physiological effects within the host.

| Initial Compound | Microbial Transformation | Key Microbial Players | Resulting Products |

| Taurohyodeoxycholic Acid | Deconjugation | Bacteroides, Clostridium, Lactobacillus | Hyodeoxycholic Acid, Taurine |

| Hyodeoxycholic Acid | Dehydrogenation/Epimerization | Clostridium, Eubacterium | Various secondary bile acids |

Role of Microbial Metabolites in Host Physiology

The metabolites produced from the microbial breakdown of THDCA have significant physiological roles. The two primary metabolites are hyodeoxycholic acid and taurine.

Hyodeoxycholic acid itself has been shown to have beneficial effects on host metabolism. As mentioned, it can ameliorate metabolic syndrome in animal models, partly through its influence on the gut microbiota and its interaction with host metabolic pathways. nih.gov

The taurine that is cleaved from THDCA can also be further metabolized by the gut microbiota. Certain bacteria can convert taurine into hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. researchgate.netillinois.edu H₂S has a wide range of effects in the host, including anti-inflammatory and cytoprotective functions, but can also be genotoxic at high concentrations. nih.gov

The diverse secondary bile acids formed from the subsequent metabolism of HDCA can act as signaling molecules by interacting with host receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). nih.gov These receptors are key regulators of glucose and lipid metabolism, energy homeostasis, and inflammation. nih.gov Therefore, the microbial metabolism of THDCA can have far-reaching consequences for host physiology, mediated by the specific secondary bile acids that are produced.

Research Methodologies and Experimental Models

In Vitro Studies

In vitro research allows for the detailed examination of THDCA's effects at the cellular and molecular level in isolated and controlled environments.

Cultured cell lines are fundamental tools for exploring the direct effects of bile acids on specific cell types, including metabolism, signaling, and toxicity. dakenchem.com For instance, various human colonic epithelial cancer cell lines, such as Caco-2, HT29, LS174T, and Lovo, have been used to study the cytotoxicity of different bile acids. nih.gov In these models, cell viability is assessed to understand how bile acids might influence cell growth and survival. nih.gov Studies on related conjugated bile acids like sodium glycodeoxycholate in Caco-2 intestinal epithelial cells and TR146 buccal epithelial cells are used to investigate their impact on membrane integrity and paracellular permeability. nih.gov Such models are crucial for dissecting the molecular mechanisms underlying the interactions between THDCA and various epithelial tissues.

The isolated perfused rat liver model offers a sophisticated ex vivo system to study hepatic metabolism and biliary secretion without the influence of systemic physiological factors. In this model, the liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. This technique has been employed to investigate the hepatobiliary metabolism and choleretic properties of THDCA.

One key study compared the effects of intravenously infused THDCA with tauroursodeoxycholic acid (TUDCA) and taurocholic acid (TCA) in bile salt-depleted bile fistula rats. nih.gov The findings demonstrated that THDCA significantly increased the secretion of biliary lecithin (B1663433) compared to the other bile salts. nih.gov While the absolute increase in bile flow was lower with THDCA, the volume of bile produced per nanomole of secreted bile salt was notably higher at 13.8 nl, compared to 6.4 nl for TUDCA and 10.9 nl for TCA. nih.gov This model was instrumental in determining the biliary maximum secretory rate (SRmax) for THDCA, which was found to be 1080 nmol/min/100 g body weight. nih.gov

Comparative Effects of Bile Salts in Isolated Perfused Rat Liver

| Parameter | Taurohyodeoxycholic acid (THDCA) | Tauroursodeoxycholic acid (TUDCA) | Taurocholic acid (TCA) |

|---|---|---|---|

| Bile Formed per nmol of Secreted Bile Salt (nl) | 13.8 | 6.4 | 10.9 |

| Maximum Secretory Rate (SRmax) (nmol/min/100g) | 1080 | 3240 | 960 |

| Effect on Biliary Lecithin Secretion | Significantly Greater Secretion | Lower Secretion | Lower Secretion |

| Effect on Biliary Cholesterol Secretion | No Significant Difference | No Significant Difference | No Significant Difference |

Data sourced from a comparative study in bile salt-depleted bile fistula rats. nih.gov

The physicochemical properties of THDCA, particularly its ability to form micelles, are critical to its biological function in solubilizing lipids. avantiresearch.com Research in this area often involves comparing THDCA to other bile acids like TUDCA, to which it shares similarities in lipophilicity and critical micellar concentration (CMC). avantiresearch.com

Methodologies to study micelle formation include pyrene fluorescence spectroscopy and light scattering techniques. whiterose.ac.ukresearchgate.netnih.gov For related bile salts like sodium taurodeoxycholate (B1243834) (NaTDC), atomistic molecular dynamics simulations are used to explore the transition from smaller primary micelles to larger secondary micelles. nih.gov These simulations show that primary micelles with an aggregation number of 8-10 can coalesce to form more stable secondary micelles. nih.gov Studies also investigate the interaction of bile salts with liposomes, which serve as models for biological membranes. researchgate.net Techniques such as small-angle neutron scattering (SANS) are used to observe how bile salts like NaTDC can induce the solubilization of liposomes into mixed micelles. whiterose.ac.ukresearchgate.net These models are essential for understanding how THDCA may function in processes like the dissolution of cholesterol gallstones. avantiresearch.combertin-bioreagent.com

In Vivo Animal Models

In vivo models are indispensable for understanding the integrated physiological and metabolic effects of THDCA within a whole organism.

Rodent models are widely used to study the metabolic effects of bile acids. Rats have been utilized to demonstrate that THDCA increases bile flow and the secretion of biliary lipids, including cholesterol. bertin-bioreagent.com In these studies, THDCA was shown to be stable against metabolism by intestinal microbiota, which is a potential advantage over other bile acids. avantiresearch.com

Mouse models are also employed, particularly in the context of inflammatory conditions and metabolic disorders. For example, in a mouse model of TNBS-induced ulcerative colitis, THDCA was found to reduce colonic damage and limit the activity of myeloperoxidase and the expression of inflammatory cytokines such as TNF-α and IL-6. avantiresearch.combertin-bioreagent.com Other studies focusing on hyperlipidemia use high-fat diet-induced mouse models to assess how different bile acids, such as taurochenodeoxycholic acid (TCDCA), can ameliorate dyslipidemia and hepatic injury by altering pathways like glycerophospholipid metabolism. nih.gov These models are crucial for evaluating the potential therapeutic applications of THDCA in metabolic and inflammatory diseases.

Aquatic models, specifically the hybrid grouper (Epinephelus fuscoguttatus♀ × E. lanceolatus♂), have emerged as a valuable tool for studying hepatic lipid accumulation, a condition analogous to fatty liver disease in humans. researchgate.netnih.govnih.gov High-lipid diets are used to induce this condition in the fish. nih.govnih.gov

Research using this model has investigated the effects of related bile acids, such as taurocholic acid sodium (TCA), on liver health. researchgate.netnih.govnih.gov Studies have shown that dietary supplementation with TCA can significantly reduce lipid accumulation in the liver of groupers fed a high-lipid diet. researchgate.netnih.gov The mechanism involves the alteration of gut microbial composition and the activation of signaling pathways involving receptors like TGR5 and FXR, which enhances the reabsorption and pool size of bile acids. researchgate.netnih.gov This, in turn, improves lipid metabolism and liver health. researchgate.netnih.gov This model provides a platform to investigate how THDCA could similarly modulate lipid metabolism and protect against hepatic steatosis.

Effect of a Related Bile Acid (TCA) on Hepatic Lipid Content in Grouper

| Diet Group | Description | Effect on Hepatic Lipid Accumulation |

|---|---|---|

| Control Diet (CD) | Standard lipid content | Baseline |

| High-Lipid Diet (HD) | High lipid content, no supplement | Elevated lipid accumulation |

| Bile Acid Diet (BD) | High lipid diet + TCA supplementation | Significantly decreased lipid accumulation |

Data based on studies investigating the protective effects of taurocholic acid sodium (TCA) in hybrid grouper fed a high-lipid diet. nih.gov

Avian Models (e.g., Hens) for Lipid Metabolism Studies

Avian models, particularly laying hens, serve as valuable subjects for investigating lipid metabolism and the role of bile acids like taurohyodeoxycholic acid. Research has focused on understanding bile acid dynamics throughout the laying cycle of hens, an area that had previously seen limited exploration. Studies have sought to clarify the roles of various bile acids by examining their distribution across different age groups. tandfonline.comsemanticscholar.org

In one such study, the bile acid profiles in the serum of laying hens were analyzed at different ages: 16 weeks (pre-laying), 22 weeks (commencement of egg production), 34 weeks (peak egg production), and 74 weeks (end of laying period). While the concentrations of several taurine-conjugated bile acids, including taurohyodeoxycholic acid (THDCA), did not show statistically significant differences across the various age points, taurine-conjugated bile acids were identified as the predominant form in hens. tandfonline.comsemanticscholar.org This highlights the importance of taurine (B1682933) conjugation in the bile acid metabolism of avian species. These findings underscore the potential for using avian models to study how specific bile acids contribute to the regulation of lipid metabolism, particularly in relation to liver health. tandfonline.com

| Age of Hens (weeks) | Stage | Taurohyodeoxycholic Acid (THDCA) Concentration (ng/mL) |

|---|---|---|

| 16 | Pre-laying | Data not specified as significantly different |

| 34 | Peak Egg Production | Data not specified as significantly different |

| 74 | End of Laying Period | Data not specified as significantly different |

Based on findings indicating no significant differences in THDCA concentrations across age groups in the cited study. tandfonline.comsemanticscholar.org

Advanced Analytical and Omics Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Variants (UPLC-QTOF-MS)

The accurate detection and quantification of taurohyodeoxycholic acid and other bile acids in complex biological matrices rely heavily on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). frontiersin.org This methodology is well-suited for bile acid analysis due to their hydrophobic and ionizable physicochemical properties. unl.edu Variants such as Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved separation of structurally similar bile acid isomers. frontiersin.org

In a typical LC-MS/MS workflow for bile acid analysis, samples undergo a simple preparation step, often involving protein precipitation with a solvent like acetonitrile. restek.commedpace.com The clarified supernatant is then injected into the LC system. restek.com Reversed-phase columns, such as a C18 column, are commonly used to achieve chromatographic separation. restek.commedpace.com The separated analytes are then introduced into the mass spectrometer, which typically operates in a negative electrospray ionization (H-ESI) mode for bile acid detection. thermofisher.cn Quantification is performed using selective reaction monitoring (SRM), which provides high sensitivity and specificity. thermofisher.cn

More advanced platforms, such as UPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer (UPLC-QTOF-MS), enable high-resolution mass spectrometry for comprehensive profiling applications. amazonaws.comnih.gov The MSE data acquisition method, available on some platforms, allows for the collection of both precursor ion and fragment ion information in a single analytical run, which aids in the identification of a wide range of metabolites, including distinguishing between glycine (B1666218) and taurine conjugated bile acids. These methods have been developed to be high-throughput, with some protocols achieving chromatographic duty cycles of less than 10 minutes per sample. unl.edurestek.com

Metabolomics for Bile Acid Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for characterizing bile acid profiles and understanding their role in physiology and disease. As an omics field closely linked to phenotype, metabolomics can accurately represent an organism's physiological state. tandfonline.com Both untargeted and targeted metabolomics approaches are employed in bile acid research. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global changes and discover novel biomarkers. nih.gov Targeted metabolomics focuses on the precise quantification of a specific list of known metabolites, such as a panel of bile acids. nih.gov These approaches have been used to identify significant alterations in bile acid biosynthesis and signaling pathways in various conditions. nih.gov For instance, targeted metabolomics has been used to identify and quantify specific bile acids that can serve as potential biomarkers for predicting the severity of drug-induced liver injury (DILI). nih.gov In studies of hyperlipidemia, metabolomic and lipidomic analyses have been combined to determine the mechanisms by which bile acids exert therapeutic effects, such as through the regulation of glycerophospholipid metabolism. semanticscholar.orgnih.govnih.govfrontiersin.org

16S rRNA Gene Sequencing for Microbiota Analysis

The gut microbiota plays a pivotal role in bile acid metabolism, primarily through the conversion of primary bile acids (synthesized in the liver) into secondary bile acids. Understanding the composition and function of the gut microbial community is therefore crucial in studies involving bile acids like taurohyodeoxycholic acid. The primary technique used for profiling the composition of these bacterial communities is 16S ribosomal RNA (rRNA) gene sequencing. nih.govyoutube.com

This technique involves sequencing the hypervariable regions of the 16S rRNA gene, which is present in all bacteria and contains regions that are conserved as well as regions that are specific to different taxonomic groups. youtube.com By analyzing these sequences, researchers can identify the different types of bacteria present in a sample (e.g., feces) and their relative abundances. nih.gov This approach has been instrumental in linking gut microbial dysbiosis—an imbalance in the microbial community—to alterations in host bile acid pools and the development of various diseases. nih.gov For example, 16S rRNA sequencing has revealed that exercise can restructure the gut microbial composition, which in turn modulates hepatic bile acid profiles, including the levels of taurohyodeoxycholic acid. mdpi.com

Multi-Omics Integration for Comprehensive Biological Insights

To gain a holistic understanding of the complex biological systems involving taurohyodeoxycholic acid, researchers are increasingly turning to multi-omics integration. This approach combines data from different omics platforms—such as metabolomics (bile acid profiles), 16S rRNA gene sequencing (gut microbiota composition), transcriptomics (gene expression), and proteomics (protein expression)—to uncover intricate interactions and mechanisms that would not be apparent from a single data type alone. tandfonline.comasm.org

The integration of metabolomics and 16S rRNA sequencing is particularly powerful in bile acid research. It allows scientists to establish direct links between specific gut microbes and the presence or absence of certain bile acids. nih.govtandfonline.com For instance, multi-omics analyses have been used to reveal how the absence of gut microbiota impacts organ morphology, immune homeostasis, and, crucially, bile acid and lipid metabolism. nih.gov This integrated approach can elucidate complex relationships, such as how gut microbiota-mediated changes in bile acid metabolism can regulate host immune responses. tandfonline.com By combining multiple layers of biological information, from genes to proteins to metabolites, multi-omics provides valuable insights into the mechanisms that impact treatment responses and the progression of complex diseases. tandfonline.comnih.gov

Molecular and Electrophysiological Techniques

Investigating the biological effects of taurohyodeoxycholic acid involves a range of molecular and electrophysiological techniques to probe its mechanisms of action at the cellular and tissue levels.

Molecular Techniques At the molecular level, studies on related bile acids provide a framework for the types of mechanisms investigated. Bile acids are known to act as signaling molecules that can modulate gene expression and cellular pathways. nih.gov Techniques like quantitative real-time PCR (qPCR) are used to analyze the expression of genes involved in lipid metabolism and bile acid signaling. For example, studies have examined the expression of genes regulated by the farnesoid X receptor (FXR), a key nuclear receptor for bile acids, to understand how they influence fatty acid oxidation and lipogenesis. mdpi.com Other molecular investigations focus on cellular stress pathways, as some bile acids have been shown to act as "chemical chaperones" that can alleviate endoplasmic reticulum (ER) stress and stabilize the unfolded protein response (UPR). nih.gov Further mechanistic studies may explore the induction of reactive oxygen species (ROS), changes in mitochondrial membrane potential, and the triggering of cellular processes like apoptosis and autophagy. mdpi.com

Electrophysiological Techniques Electrophysiological techniques are employed to study the effects of bile acids on the function of tissues, particularly the intestinal barrier. The Ussing chamber is a key apparatus used for these investigations. It allows for the measurement of electrophysiological parameters across an epithelial tissue sample mounted between two chambers. nih.gov Parameters such as transepithelial resistance (TER), which reflects the integrity of the intestinal barrier, and short-circuit current (Isc), which indicates net ion transport, are recorded. nih.gov Studies on secondary bile acids like deoxycholic acid (DCA) have used this technique to determine whether their effects on intestinal permeability are mediated by the enteric nervous system (ENS). By comparing responses in intact tissues versus tissues where neural function is blocked (e.g., with tetrodotoxin, TTX), researchers can dissect the direct effects on the epithelium from neuronally-mediated responses. nih.govresearchgate.net These techniques provide crucial insights into how bile acids can influence intestinal barrier function and communicate with the nervous system within the gut. nih.gov

Photoaffinity Labeling for Receptor/Channel Binding

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands, such as bile acid salts, on their target proteins, including receptors and transport channels. This method involves a photolabile derivative of the molecule of interest, which, upon exposure to ultraviolet (UV) light, forms a highly reactive species that covalently binds to the nearby amino acid residues of the binding protein.

In studies analogous to those that would be used for Taurohyodeoxycholic acid, photolabile derivatives of the bile salt taurocholate have been successfully employed to identify interacting proteins. For instance, when human serum was incubated with photolabile taurocholate derivatives, UV irradiation resulted in the covalent labeling of not only serum albumin but also high-density lipoprotein (HDL). nih.gov Further analysis showed that the label was predominantly associated with apolipoproteins A-I and A-II, key protein components of HDL. nih.gov

This methodology has also been applied to membrane transport systems. In studies on rat renal brush-border membrane vesicles, a photolabile derivative of taurocholate was used to identify the proteins involved in Na+/bile salt cotransport. nih.gov Photoaffinity labeling led to the predominant incorporation of radioactivity into a polypeptide with an apparent molecular weight of 99,000 Daltons, suggesting this protein is a key component of the renal bile salt transport system. nih.gov These findings indicate that the proteins responsible for Na+/bile salt cotransport in the kidney and ileum are similar but differ from those in hepatocytes. nih.gov

| Biological Sample | Identified Protein/Component | Apparent Molecular Weight (if applicable) | Reference |

|---|---|---|---|

| Human Serum | Serum Albumin | Not specified | nih.gov |

| Human Serum | Apolipoprotein A-I (in HDL) | Not specified | nih.gov |

| Human Serum | Apolipoprotein A-II (in HDL) | Not specified | nih.gov |

| Rat Renal Brush-Border Membranes | Na+/bile salt cotransport protein | 99,000 Da | nih.gov |

Patch Clamp Electrophysiology

Patch clamp electrophysiology is a fundamental research technique that allows for the study of ion channels in cell membranes. It enables researchers to measure the minute electrical currents that flow through a single ion channel, providing insights into its function and regulation. The method involves sealing a micropipette with a very fine tip onto the surface of a cell membrane, electrically isolating a small "patch" of the membrane. This setup can be used in various configurations to record channel activity.

While specific patch-clamp studies focusing solely on the direct interaction of Taurohyodeoxycholic acid sodium salt with ion channels are not detailed in the provided search context, this methodology is essential for investigating the potential modulatory effects of bile acids on various channels. For example, the technique is widely used to study the epithelial sodium channel (ENaC), which is critical for sodium absorption in epithelial tissues like the kidney and lungs. nih.govnih.gov

In a typical experiment to test a compound's effect, a cell expressing the channel of interest would be subjected to whole-cell patch-clamp recording. The baseline channel activity is recorded, and then the compound, such as this compound, is introduced into the extracellular solution. Any resulting change in the measured current—either an increase (activation) or decrease (inhibition)—would indicate a modulatory effect of the compound on the ion channel. nih.gov This approach provides high-resolution, real-time data on the functional interaction between a compound and an ion channel.

Ussing Chamber Experiments for Epithelial Transport

Ussing chamber experiments are a cornerstone ex vivo technique for studying the transport of ions, nutrients, and drugs across epithelial tissues. imrpress.com The apparatus consists of two chambers separated by a piece of isolated epithelial tissue, such as a segment of the intestine, or a monolayer of cultured epithelial cells grown on a permeable support. nih.govresearchgate.net This setup allows researchers to control the chemical composition of the solutions bathing the apical (mucosal) and basolateral (serosal) sides of the epithelium and to measure the net transport of substances across it.

This methodology has been extensively used to characterize the transport of bile acids across the intestinal epithelium. Studies using the human intestinal Caco-2 cell line have elucidated the transport mechanisms for bile salts like taurocholic acid, which are analogous to Taurohyodeoxycholic acid. These experiments have shown that the transport of taurocholic acid from the apical to the basolateral side is a saturable, temperature-dependent process that requires the presence of sodium ions (Na+). nih.gov

The kinetic parameters of this transport system have been determined through such experiments. For example, the transport of taurocholic acid across Caco-2 monolayers was found to have a maximum transport rate (Vmax) and a Michaelis constant (Km), which represents the substrate concentration at half the maximal velocity. These findings are indicative of a carrier-mediated transport system, identified as the apical sodium-dependent bile salt transporter (ASBT). nih.govaltex.org

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Km (Michaelis Constant) | 49.7 µM | Apical to Basolateral Transport | nih.gov |

| Vmax (Maximum Transport Rate) | 13.7 pmol/mg protein per min | Apical to Basolateral Transport | nih.gov |

| Activation Energy | 13.2 kcal/mol | Apical to Basolateral Transport | nih.gov |

By measuring the flux of radiolabeled this compound in an Ussing chamber, researchers can determine its permeability, mode of transport (passive diffusion vs. active transport), and whether it is a substrate for transporters like ASBT.

Comparative Analyses with Other Bile Acid Conjugates

Structural Hydrophilicity and Physiochemical Comparisons

The biological and toxic potential of bile acids is largely determined by their hydrophilicity, a property dictated by the number, position, and orientation of hydroxyl groups on the steroid nucleus. Taurohyodeoxycholic acid is recognized as a hydrophilic bile acid. researchgate.net Its hydrophilicity is intermediate between that of tauroursodeoxycholic acid (TUDCA) and taurocholic acid (TCA). biorxiv.org

A quantitative measure of this property is the hydrophobicity index, derived from chromatographic methods. A lower or more negative index indicates greater hydrophilicity. Compared to other taurine-conjugated bile acids, THDCA is more hydrophilic than key primary and secondary bile acids like taurochenodeoxycholate (TCDCA) and taurodeoxycholate (B1243834) (TDCA), but less hydrophilic than TUDCA. ncsu.edu

Table 1: Comparative Hydrophobicity Index of Taurine-Conjugated Bile Acids This interactive table provides the hydrophobicity index for various bile acids. A lower value signifies greater hydrophilicity. The index is standardized with Taurocholate at 0.00 and Taurolithocholate at 1.00.

| Bile Acid Conjugate | Hydrophobicity Index |

| Tauroursodeoxycholate (TUDCA) | -0.47 |

| Taurohyodeoxycholate (THDCA) | -0.35 |

| Taurocholate (TCA) | 0.00 |

| Taurochenodeoxycholate (TCDCA) | +0.46 |

| Taurodeoxycholate (TDCA) | +0.59 |

Data sourced from Roda, A., et al. (1990). ncsu.edu

This specific level of hydrophilicity is central to its distinct physiological effects, influencing its detergent-like properties and its interaction with cell membranes and molecular receptors.

Differential Effects on Bile Flow and Lipid Secretion

Bile acids are primary drivers of bile flow and the secretion of biliary lipids, namely phospholipids (B1166683) (lecithin) and cholesterol. physiology.org The structure and hydrophilicity of an individual bile acid significantly influence these processes.

Studies in rats have shown that while THDCA, TUDCA, and TCA all increase bile flow in a dose-dependent manner, the volume of bile formed per nanomole of secreted bile acid is highest for THDCA (13.8 nl/nmol), compared to TCA (10.9 nl/nmol) and TUDCA (6.4 nl/nmol). biorxiv.org A striking finding from this research is that THDCA infusion leads to a significantly greater secretion of biliary lecithin (B1663433) (a phospholipid) compared to the other bile salts. biorxiv.org

In human studies, THDCA was found to stimulate significantly greater cholesterol and phospholipid secretion per unit of secreted bile acid than TUDCA. dovepress.com Specifically, for each micromole of bile acid secreted, THDCA prompted the secretion of 0.098 µmol of cholesterol and 0.451 µmol of phospholipids. dovepress.com In contrast, TUDCA stimulated the secretion of 0.061 µmol of cholesterol and 0.275 µmol of phospholipids. dovepress.com Consequently, the phospholipid-to-cholesterol secretory ratio was higher for THDCA (3.88) than for TUDCA (3.09). dovepress.com

Table 2: Comparative Effects of THDCA and TUDCA on Biliary Lipid Secretion in Humans This interactive table compares the efficiency of Taurohyodeoxycholic acid (THDCA) and Tauroursodeoxycholic acid (TUDCA) in promoting the secretion of biliary lipids per unit of bile acid.

| Parameter | THDCA | TUDCA |

| Cholesterol Secretion (µmol per µmol of bile acid) | 0.098 | 0.061 |

| Phospholipid Secretion (µmol per µmol of bile acid) | 0.451 | 0.275 |

| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 |

Data sourced from Loria, P., et al. (1997). dovepress.com

Contrasting Impacts on Gut Microbiota Composition and Metabolism

The gut microbiota and bile acids share a complex, bidirectional relationship. Bile acids shape the microbial community through their antimicrobial properties, while microbes metabolize primary bile acids into a diverse pool of secondary bile acids. sci-hub.se The hydrophobicity of a bile acid is a key determinant of its antimicrobial strength; more hydrophobic bile acids like DCA and LCA are more disruptive to bacterial membranes. nih.gov

As a hydrophilic bile acid, THDCA exerts a different selective pressure on the gut microbiota compared to its more hydrophobic counterparts. Studies on its unconjugated form, HDCA, show that its administration can significantly alter the gut microbiota composition in piglets. nih.gov Specifically, HDCA was found to markedly increase the relative abundance of the genus Lactobacillus while decreasing the proportions of Streptococcus and the family Erysipelotrichaceae, which contains some pathogenic species. nih.gov Furthermore, taurine (B1682933) supplementation, which can lead to increased formation of taurine-conjugated bile acids like THDCA, has been associated with a rise in beneficial genera such as Bifidobacterium. jst.go.jp

This contrasts sharply with the effects of more hydrophobic primary bile acids like taurocholic acid (TCA). The metabolism of TCA by gut microbes promotes the growth of specific bacteria, particularly from Clostridium clusters, which are capable of 7α-dehydroxylation. This process converts the primary acid TCA into the more hydrophobic and toxic secondary bile acid DCA. Therefore, a gut environment rich in THDCA would likely favor the proliferation of different microbial communities, such as Lactobacillus, compared to an environment dominated by TCA, which selects for DCA-producing clostridia. nih.gov

Future Directions in Taurohyodeoxycholic Acid Research

Elucidation of Novel Signaling Pathways